molecular formula C18H27ClN2O3 B2867022 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-ethoxyphenyl)methanone hydrochloride CAS No. 1396880-70-8

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-ethoxyphenyl)methanone hydrochloride

Cat. No. B2867022
CAS RN: 1396880-70-8
M. Wt: 354.88
InChI Key: IZNAVVIBBKFMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antituberculosis Studies :

    • Piperazine derivatives, including similar compounds, have been explored for their potential in anticancer and antituberculosis applications. For instance, a study synthesized and evaluated various piperazine methanone derivatives for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some derivatives exhibited significant activity in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
  • Antimicrobial Activity :

    • Research has been conducted on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the one . These studies aim to explore the efficacy of such compounds against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Selective Estrogen Receptor Modulators (SERMs) :

    • Compounds with structural similarities have been investigated in the development of selective estrogen receptor modulators (SERMs). These studies focus on their potential for estrogen antagonist potency, particularly in contexts such as breast cancer and bone tissue (Palkowitz et al., 1997).
  • Antitubercular Activities :

    • Research on synthesizing and optimizing antitubercular activities in a series of phenyl cyclopropyl methanols, including compounds analogous to the query, has shown promising results. Some of these compounds exhibit significant in vitro activity against Mycobacterium tuberculosis (Bisht et al., 2010).
  • Tubulin Polymerization Inhibitors :

    • N-Heterocyclic phenylpiperazin-1-ylmethanones derived from compounds like the one mentioned have been studied for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Some analogues demonstrated potent antiproliferative properties (Prinz et al., 2017).
  • Therapeutic Agents for Alzheimer's Disease :

    • Studies on synthetic multifunctional amides, including compounds similar to the query, have explored their potential as therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, making them candidates for further development (Hassan et al., 2018).

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-2-23-16-7-5-15(6-8-16)18(22)20-11-9-19(10-12-20)13-17(21)14-3-4-14;/h5-8,14,17,21H,2-4,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAVVIBBKFMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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